molecular formula C24H30N2O3 B2356775 4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921544-88-9

4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2356775
CAS No.: 921544-88-9
M. Wt: 394.515
InChI Key: IUUCHDCAIHGSKB-UHFFFAOYSA-N
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Description

The compound “4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known to have bioactive properties . The molecule also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of heterocyclic compound. Heterocycles are often found in bioactive compounds due to their ability to interact with biological targets .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The tert-butyl group is a bulky substituent that could influence the compound’s conformation and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could enable hydrogen bonding, influencing its solubility and boiling point .

Scientific Research Applications

Synthesis and Characterization

The synthesis of benzoxazole derivatives, including those similar to the specified compound, involves complex organic synthesis techniques aiming to introduce specific functional groups that could affect the compound's physical, chemical, and biological properties. Studies such as those by Almansour et al. (2016) on the synthesis and spectroscopic analysis of novel benzimidazole fused-1,4-oxazepines provide insights into the methodologies used to create these compounds. These synthesized compounds have been analyzed for their structural properties using techniques like X-ray diffraction and spectroscopy, revealing detailed information about their molecular configurations and potential reactivity patterns (Almansour et al., 2016).

Potential Applications

Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical properties in benzoxazole derivatives has shown that these compounds could be utilized in NLO applications, owing to their promising hyperpolarizability studies. This suggests a potential for these compounds in the development of optical materials and devices that require materials with specific optical responses (Almansour et al., 2016).

Antitumor Activity

Some benzoxazole derivatives have been explored for their antitumor activities, demonstrating the potential of these compounds in pharmacological applications. For instance, specific derivatives have been synthesized and evaluated for their inhibitory effects against cancer cell lines, suggesting a pathway for developing new anticancer agents (Ye et al., 2015).

Antibacterial and Anthelmintic Activity

The exploration of antibacterial and anthelmintic activities in benzoxazole derivatives highlights their potential in creating new antimicrobial agents. These studies involve the synthesis and biological evaluation of novel compounds, assessing their effectiveness against specific bacterial strains and parasites, which could lead to new treatments for infectious diseases (Sanjeevarayappa et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. The benzamide group is a common feature in many pharmaceuticals and could be involved in binding to a target protein .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

4-tert-butyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-7-26-19-14-18(12-13-20(19)29-15-24(5,6)22(26)28)25-21(27)16-8-10-17(11-9-16)23(2,3)4/h8-14H,7,15H2,1-6H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUCHDCAIHGSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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